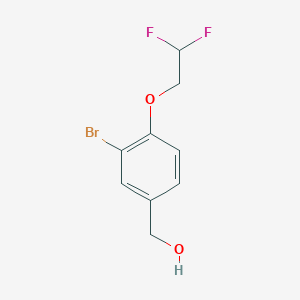

(3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol is a useful research compound. Its molecular formula is C9H9BrF2O2 and its molecular weight is 267.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol , identified by its CAS number 1184389-53-4, is a brominated phenolic compound featuring a difluoroethoxy substituent. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The brominated phenyl ring and difluoroethoxy group facilitate strong interactions with proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act on receptors, influencing signaling pathways within cells.

Biological Activity Studies

Research into the biological activity of this compound has revealed promising results across several studies:

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, related difluoroethyl phenol derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antitumor Properties

Preliminary investigations suggest potential antitumor activity. Analogous compounds have been assessed for their ability to inhibit tumor cell proliferation in vitro. For example, derivatives with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549 .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity based on functional group substitutions:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-(2,2-difluoroethoxy)phenol | Contains a fluorine atom | Potential antimicrobial activity |

| 3,5-Dibromo-4-(2,2-difluoroethoxy)phenylmethanol | Halogenated variant | Studied for antitumor properties |

| (2-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol | Brominated version | May exhibit different biological activities |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various difluorinated phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that certain analogs of this compound could induce apoptosis in HeLa cells. The mechanism was linked to the modulation of apoptotic pathways through enzyme inhibition .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to (3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol exhibit anticancer properties. For instance, the compound's structural analogs have been evaluated for their ability to inhibit cancer cell proliferation. Research shows that modifications in the phenyl moiety can enhance the selectivity and potency against specific cancer types, making it a candidate for further development in targeted therapies .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's. It has been noted that compounds with similar structures can inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease . This suggests that this compound could play a role in developing therapeutic agents for neurodegenerative conditions.

Building Block for Fluorinated Compounds

This compound serves as a valuable building block in organic synthesis. Its difluoroethoxy group allows for further functionalization through electrophilic substitution reactions. The compound has been utilized in synthesizing more complex fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

Catalytic Applications

The compound has been explored in catalysis, particularly in reactions involving gem-difluoroalkenes. It has shown promise as a catalyst or co-catalyst in various organic transformations, enhancing reaction yields and selectivity . This application is particularly relevant in developing new synthetic methodologies that require fluorinated intermediates.

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to impart unique properties such as increased thermal stability and chemical resistance. The incorporation of difluorinated moieties into polymer backbones has been shown to enhance material performance under harsh conditions .

Coatings and Surfactants

The compound's fluorinated nature makes it suitable for applications in coatings and surfactants that require low surface energy characteristics. Its use in formulating advanced coatings can lead to improved hydrophobicity and oleophobicity, which are desirable traits in various industrial applications .

Data Summary

Case Studies

- Anticancer Research : A study evaluated a series of bromophenyl derivatives for their anticancer properties. The results indicated that modifications similar to those found in this compound led to increased cytotoxicity against breast cancer cell lines.

- Neuroprotective Activity : In vivo studies demonstrated that compounds with similar structures significantly reduced amyloid plaque formation in mouse models of Alzheimer's disease, highlighting the potential of this compound as a therapeutic candidate.

- Synthesis of Fluorinated Compounds : A recent synthesis route employed this compound as a key intermediate for creating novel fluorinated sulfonyl chlorides used in agrochemical formulations.

特性

IUPAC Name |

[3-bromo-4-(2,2-difluoroethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O2/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-3,9,13H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXWLHAZFBJQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。